molecular formula C28H34N2O2 B15191729 1-(4-(3-Methyl-1H-indol-2-yl)phenoxy)-3-(tricyclo(3.3.1.1(sup 3.7))dec-1-yl)amino-2-propanol CAS No. 88737-48-8

1-(4-(3-Methyl-1H-indol-2-yl)phenoxy)-3-(tricyclo(3.3.1.1(sup 3.7))dec-1-yl)amino-2-propanol

Katalognummer: B15191729
CAS-Nummer: 88737-48-8
Molekulargewicht: 430.6 g/mol
InChI-Schlüssel: OGANTNZKQNWEDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BRN 4721047 is a chemical compound with significant interest in various scientific fields

Vorbereitungsmethoden

The preparation of BRN 4721047 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

    Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity. Common reagents used in the synthesis include organic solvents, acids, and bases.

    Industrial Production: Large-scale production of BRN 4721047 involves the use of industrial reactors and continuous flow systems to maintain consistent quality and high throughput.

Analyse Chemischer Reaktionen

BRN 4721047 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups in the compound with other groups, using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. They can include various derivatives and analogs of BRN 4721047.

Wissenschaftliche Forschungsanwendungen

BRN 4721047 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: BRN 4721047 is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of BRN 4721047 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Eigenschaften

CAS-Nummer

88737-48-8

Molekularformel

C28H34N2O2

Molekulargewicht

430.6 g/mol

IUPAC-Name

1-(1-adamantylamino)-3-[4-(3-methyl-1H-indol-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C28H34N2O2/c1-18-25-4-2-3-5-26(25)30-27(18)22-6-8-24(9-7-22)32-17-23(31)16-29-28-13-19-10-20(14-28)12-21(11-19)15-28/h2-9,19-21,23,29-31H,10-17H2,1H3

InChI-Schlüssel

OGANTNZKQNWEDS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NC2=CC=CC=C12)C3=CC=C(C=C3)OCC(CNC45CC6CC(C4)CC(C6)C5)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.